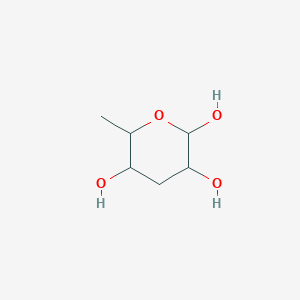
beta-Tyvelose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Tyvelose: is a rare sugar, specifically a 3,6-dideoxy-D-arabino-hexopyranose. It is a monosaccharide that is part of the hexose family, characterized by its six-carbon structure. This compound is notable for its presence in the glycan antigens of certain parasites, such as Trichinella spiralis, where it forms unique epitopes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-Tyvelose typically involves the conversion of cytidine diphosphate D-glucose (CDP-D-glucose) to CDP-tyvelose. This process is catalyzed by the enzyme CDP-D-glucose oxidoreductase, which requires nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor . The reaction sequence includes the formation of intermediates such as CDP-4-keto-6-deoxyglucose and CDP-paratose .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the biosynthesis in bacterial systems, particularly in Salmonella species, has been studied extensively. The conversion of CDP-D-glucose to CDP-tyvelose in these bacteria involves a series of enzymatic steps that are well-characterized .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Tyvelose undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding acids.
Reduction: Formation of alcohol derivatives.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or nitric acid.
Reduction: Often uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as its alcohols, acids, and substituted analogs .
Applications De Recherche Scientifique
Beta-Tyvelose has several scientific research applications:
Chemistry: Used in the study of carbohydrate chemistry and the synthesis of complex oligosaccharides.
Biology: Plays a role in the study of glycan structures and their functions in biological systems.
Industry: Utilized in the production of specialized glycan structures for research and development purposes.
Mécanisme D'action
The mechanism of action of beta-Tyvelose involves its incorporation into glycan structures, where it forms unique epitopes that can be recognized by specific antibodies. This property is particularly significant in the immune response to parasitic infections, where this compound-containing glycans can act as immunodominant antigens . The molecular targets and pathways involved include the glycosylation pathways in which this compound is added to glycan chains .
Comparaison Avec Des Composés Similaires
- CDP-D-paratose
- CDP-D-abequose
- CDP-D-ascarylose
Comparison: Beta-Tyvelose is unique among these compounds due to its specific structure and the presence of a 3,6-dideoxy configuration. This structural uniqueness allows it to form distinct epitopes that are not found in other similar compounds . Additionally, the enzymatic pathways for its synthesis and incorporation into glycans are distinct, further highlighting its uniqueness .
Propriétés
Numéro CAS |
147129-67-7 |
|---|---|
Formule moléculaire |
C6H12O4 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
6-methyloxane-2,3,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3 |
Clé InChI |
KYPWIZMAJMNPMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CC(C(O1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-fluoro-2-hydroxyphenyl)-4-(2-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081979.png)
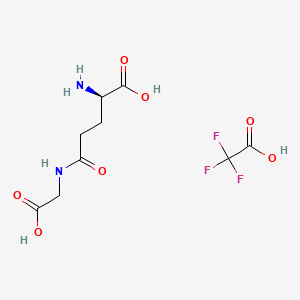
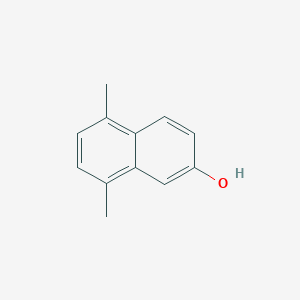

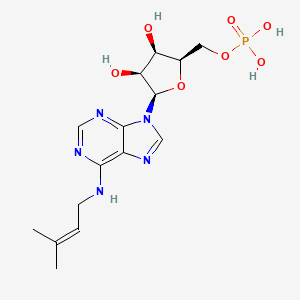

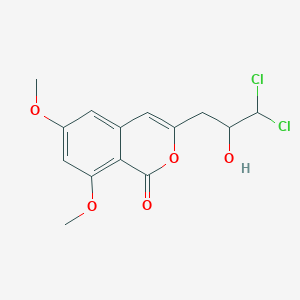
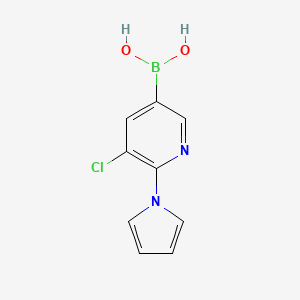
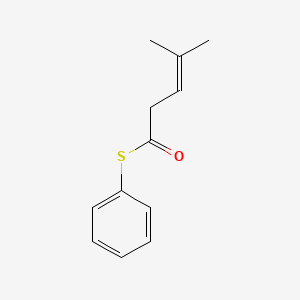
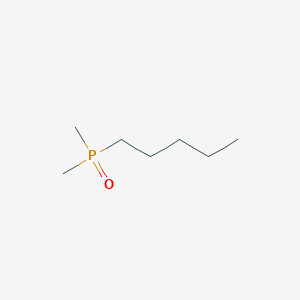
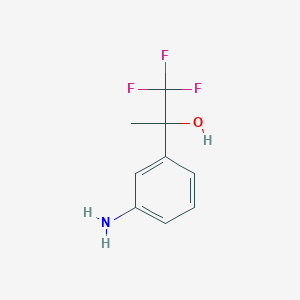
![N-[(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14082058.png)
![2-[[2-[[2-[[2-[[4-Carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid](/img/structure/B14082067.png)

